Lesinurad impurity 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lesinurad is a medication used to treat hyperuricemia associated with gout by inhibiting uric acid reabsorption in the kidneys.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lesinurad impurity 19 involves several steps. Starting with 4-bromo-1-aminonaphthalene, the compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The final step involves coupling this intermediate with cyclopropylboronic acid to produce this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes using readily available raw materials, avoiding harmful solvents, and ensuring high yield and purity. The process is designed to be economical, efficient, and environmentally friendly .
化学反応の分析
Types of Reactions
Lesinurad impurity 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under alkaline conditions.
Substitution: It can participate in substitution reactions, particularly involving the triazole ring.
Common Reagents and Conditions
Oxidation: Typically involves alkaline conditions and quaternary ammonium salts.
Substitution: Reagents such as N,N-dimethylformamide dimethyl acetal and cyclopropylboronic acid are commonly used.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Lesinurad and its related compounds .
科学的研究の応用
Lesinurad impurity 19 is primarily used in the research and development of Lesinurad. Its applications extend to:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in inhibiting uric acid transporters.
Medicine: Contributes to the development of treatments for hyperuricemia and gout.
Industry: Employed in the large-scale production of Lesinurad.
作用機序
類似化合物との比較
Lesinurad impurity 19 can be compared with other intermediates and impurities in the synthesis of Lesinurad, such as:
Lesinurad impurity B: Another intermediate with a different molecular structure.
Lesinurad impurity 2: Similar in function but varies in molecular weight and structure.
Lesinurad impurity 3: Differentiated by its unique chemical properties.
This compound is unique due to its specific role in the synthesis pathway and its structural characteristics, which are essential for the final production of Lesinurad.
特性
分子式 |
C18H16BrN3O4S |
---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate |
InChI |
InChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3 |
InChIキー |
GUEUZXAPODSQRR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。